molecular formula C17H18N2O5 B5867818 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide

3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide

Cat. No. B5867818
M. Wt: 330.33 g/mol
InChI Key: OUADFJPUWFESFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide, also known as DMBBH, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide is not yet fully understood. However, it has been suggested that its antibacterial activity may be due to its ability to inhibit the synthesis of bacterial cell walls. Additionally, its antitumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. Additionally, 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to induce apoptosis in cancer cells, leading to a decrease in cell viability. These findings suggest that 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide may have potential applications in the treatment of bacterial infections and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in lab experiments is its ability to inhibit the growth of various bacterial strains. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further research in the field of cancer treatment. However, one limitation of using 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide. One possible direction is to further investigate its antibacterial activity and potential applications in the treatment of bacterial infections. Another direction is to explore its antitumor activity and potential applications in the treatment of cancer. Additionally, further research could be done to better understand the mechanism of action of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide and how it interacts with bacterial and cancer cells. Finally, efforts could be made to improve the solubility of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in water to make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide involves the reaction of 3,5-dimethoxybenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to exhibit a range of potential applications in drug development. It has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. These findings suggest that 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide may be a promising candidate for further research as a potential antibacterial and anticancer agent.

properties

IUPAC Name

3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-13-6-4-11(5-7-13)16(20)18-19-17(21)12-8-14(23-2)10-15(9-12)24-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUADFJPUWFESFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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